molecular formula C18H10Na2O8S3 B034980 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt CAS No. 109727-22-2

7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt

Katalognummer B034980
CAS-Nummer: 109727-22-2
Molekulargewicht: 496.4 g/mol
InChI-Schlüssel: OSJIIFUVNKDSEQ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt (SPDBT) is a water-soluble fluorescent dye that has been widely used in scientific research applications. This compound has a unique chemical structure that makes it an ideal tool for studying various biological processes.

Wirkmechanismus

The mechanism of action of 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt involves the interaction of the dye with various biological molecules. This compound has a high affinity for proteins and can bind to specific amino acid residues. This binding can lead to changes in the protein conformation and activity. Additionally, this compound can interact with cellular membranes and alter their properties, leading to changes in cellular signaling.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. Additionally, this compound has a high water solubility, which makes it easy to use in biological systems.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt is its high sensitivity and specificity. It can detect low concentrations of analytes and has a high signal-to-noise ratio. Additionally, this compound is stable and can be used in a wide range of biological systems. However, one limitation of this compound is its limited photostability, which can affect the accuracy of measurements over time.

Zukünftige Richtungen

For the use of 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt include the development of new biosensors, imaging techniques, and drug delivery systems.

Synthesemethoden

The synthesis of 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt involves the reaction of 7-hydroxy-3-dibenzothiophenesulfonic acid with p-sulfophenyl diazonium salt in the presence of sodium nitrite and hydrochloric acid. The resulting product is then treated with sodium chlorite to obtain this compound. The yield of this compound synthesis is typically high, with a purity of over 95%.

Wissenschaftliche Forschungsanwendungen

7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt has a wide range of scientific research applications due to its unique properties. It is commonly used as a fluorescent probe for studying biological processes such as protein-protein interactions, enzyme activity, and cellular signaling. This compound is also used as a pH indicator and has been used to study the pH changes in various biological systems. Additionally, this compound has been used in the development of biosensors for the detection of various analytes.

Eigenschaften

CAS-Nummer

109727-22-2

Molekularformel

C18H10Na2O8S3

Molekulargewicht

496.4 g/mol

IUPAC-Name

disodium;5,5-dioxo-7-(4-sulfonatophenyl)dibenzothiophene-3-sulfonate

InChI

InChI=1S/C18H12O8S3.2Na/c19-27(20)17-9-12(11-1-4-13(5-2-11)28(21,22)23)3-7-15(17)16-8-6-14(10-18(16)27)29(24,25)26;;/h1-10H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI-Schlüssel

OSJIIFUVNKDSEQ-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Kanonische SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Andere CAS-Nummern

109727-22-2

Synonyme

4,4'-disulfo-p-terphenyl sulfone
4,4'-disulfo-p-terphenyl sulfone disodium salt
IEM 967
IEM-967

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.